molecular formula C15H14O3 B1323783 Ethyl 2-methyl-1-naphthoylformate CAS No. 951888-72-5

Ethyl 2-methyl-1-naphthoylformate

Cat. No.: B1323783
CAS No.: 951888-72-5
M. Wt: 242.27 g/mol
InChI Key: NUQYTOHXWRLOSS-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C15H14O3 with a molecular weight of 242.27 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl (2-methyl-1-naphthyl)(oxo)acetate, though alternative nomenclature includes ethyl 2-(2-methylnaphthalen-1-yl)-2-oxoacetate. The compound is registered under Chemical Abstracts Service number 951888-72-5, providing a unique identifier for database searches and chemical procurement.

The molecular architecture consists of a naphthalene ring system substituted with a methyl group at the 2-position and an ethyl oxoacetate moiety at the 1-position. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)C, which describes the connectivity pattern of the molecule. The International Chemical Identifier Key is NUQYTOHXWRLOSS-UHFFFAOYSA-N, providing a standardized hash representation of the molecular structure.

The compound exists as a yellow to orange oil under standard conditions, indicating its liquid state at room temperature. This physical characteristic is consistent with the molecular structure, where the ester functionality and aromatic system contribute to the compound's overall polarity and intermolecular interactions. The melting and boiling point data are not extensively documented in current literature, representing an area where further physical characterization would be valuable.

Property Value Reference
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Chemical Abstracts Service Number 951888-72-5
Physical State Yellow to Orange Oil
Purity (Commercial) 97%

Crystallographic Analysis and Conformational Studies

Limited crystallographic data is available specifically for this compound in the current literature. While comprehensive crystal structure analysis has not been extensively reported for this specific compound, related naphthalene ester derivatives provide insight into potential conformational preferences. The absence of detailed crystallographic studies represents a significant gap in the structural characterization of this compound.

Related structural studies on naphthalene derivatives indicate that such compounds typically adopt planar or near-planar conformations due to the extended aromatic system. The ester functionality in this compound likely introduces some degree of rotational freedom around the carbon-carbon bond connecting the naphthalene system to the acetate moiety. This rotational flexibility could result in multiple conformational states in solution, though the most stable conformation would likely minimize steric interactions between the methyl substituent and the ester group.

The three-dimensional structure considerations suggest that the compound adopts a conformation where the ester carbonyl groups are oriented to minimize electrostatic repulsion while maintaining optimal overlap with the naphthalene π-system. Computational studies or single-crystal X-ray diffraction analysis would be necessary to definitively establish the preferred conformational geometry and intermolecular packing arrangements.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound remains incompletely documented in the available literature. The compound's aromatic nature suggests it would exhibit characteristic absorption features in ultraviolet-visible spectroscopy, similar to other naphthalene derivatives. Naphthalene-containing compounds typically show multiple absorption bands in the ultraviolet region, with fine structure arising from vibronic transitions.

Nuclear magnetic resonance spectroscopy would be expected to show distinct signals corresponding to the various carbon and hydrogen environments within the molecule. The methyl group attached to the naphthalene ring would appear as a singlet in proton nuclear magnetic resonance, while the ethyl ester portion would display the characteristic triplet-quartet pattern. Carbon-13 nuclear magnetic resonance would reveal the carbonyl carbons of the ester functionality at characteristic downfield chemical shifts, typically around 160-170 parts per million for ester carbonyls.

Infrared spectroscopy characterization would likely show strong carbonyl stretching vibrations around 1700-1750 wavenumbers, characteristic of the α-diketone and ester functionalities present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching modes would be observed in the 1400-1600 wavenumber range. The specific spectroscopic data for this compound requires further experimental investigation to establish comprehensive spectral databases.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to follow general fragmentation patterns observed in aromatic ester compounds. The molecular ion peak would appear at mass-to-charge ratio 242, corresponding to the molecular weight of the compound. Common fragmentation pathways for ester-containing compounds include loss of ethoxy groups (mass 45) and ethyl groups (mass 29), which would result in fragment ions at mass-to-charge ratios 197 and 213, respectively.

The naphthalene portion of the molecule would likely form stable fragment ions due to the aromatic stabilization. Loss of the entire ethyl oxoacetate side chain could produce a methylnaphthalene cation at mass-to-charge ratio 142. Further fragmentation of the naphthalene system might follow typical aromatic fragmentation patterns, including loss of methyl radicals (mass 15) and formation of tropylium-like ions.

Alpha cleavage adjacent to the carbonyl groups represents another probable fragmentation pathway, potentially leading to acylium ions characteristic of the ester functionality. The fragmentation pattern would be influenced by the electron-donating nature of the methyl substituent on the naphthalene ring, which could stabilize certain carbocationic intermediates through resonance effects.

Expected Fragment Mass-to-Charge Ratio Fragmentation Process
Molecular Ion 242 [M]+
Loss of Ethoxy 197 [M-45]+
Loss of Ethyl 213 [M-29]+
Methylnaphthalene 142 Loss of side chain

Properties

IUPAC Name

ethyl 2-(2-methylnaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQYTOHXWRLOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-naphthoylformate can be synthesized through the esterification of 2-methyl-1-naphthoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-naphthoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methyl-1-naphthoylformic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-methyl-1-naphthoylformate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that yield derivatives with antimicrobial and anti-inflammatory properties. For example, it can be used to synthesize naphthalene derivatives that exhibit biological activity against certain pathogens.

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in the development of photoinitiators for polymerization processes. Its ability to absorb UV light makes it suitable for applications in coatings, adhesives, and inks, where rapid curing is essential.

Ligands in Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with various metal ions. These complexes are valuable in catalysis and material science, where they can facilitate reactions or enhance material properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of naphthalene-based antimicrobial agents. The derivatives showed significant activity against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this compound.

Case Study 2: Photoinitiator Development

Research focused on modifying this compound to enhance its efficiency as a photoinitiator. The modified compounds exhibited improved performance in UV-curable formulations, leading to faster curing times and better mechanical properties in final products.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-naphthoylformate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The position and nature of substituents on the naphthalene ring significantly influence chemical behavior. Key comparisons include:

Compound Name Substituent/Functional Group Key Properties
Ethyl 2-methyl-1-naphthoylformate Methyl (2-position), ethyl ester (1-position) Moderate hydrophobicity; electron-donating methyl group enhances steric hindrance
Ethyl 2-methoxy-1-naphthoylformate Methoxy (2-position), ethyl ester (1-position) Increased polarity due to methoxy group; higher solubility in polar solvents vs. methyl analog
Ethyl 2-bromo-1-naphthoate Bromo (2-position), ethyl ester (1-position) Electron-withdrawing bromo group increases electrophilicity; reactive in cross-coupling reactions
Methyl 6-amino-1-naphthoate Amino (6-position), methyl ester (1-position) Amino group enhances hydrogen bonding and solubility; potential bioactivity
6-Amino-1-naphthoic acid Amino (6-position), carboxylic acid (1-position) High polarity and acidity; suitable for ionic interactions in drug design

Key Observations :

  • Substituent Polarity: Methoxy and amino groups increase polarity compared to methyl or bromo substituents, altering solubility and reactivity profiles.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity, facilitating reactions like Suzuki coupling, whereas electron-donating groups (e.g., methyl) stabilize the aromatic system .

Functional Group Variations

Ester vs. Carboxylic Acid
  • This compound (ester): Lower acidity (pKa ~8–10) and higher lipophilicity compared to carboxylic acids, making it suitable for lipid-based formulations.
  • 6-Amino-1-naphthoic acid (carboxylic acid): Higher acidity (pKa ~3–4) and water solubility, advantageous in aqueous-phase reactions or as a chelating agent .
Ester Chain Length
  • Ethyl esters (e.g., this compound): Higher molecular weight and slower hydrolysis rates compared to methyl esters, enhancing stability in biological systems.
  • Methyl esters (e.g., Methyl 6-amino-1-naphthoate): Faster metabolic degradation due to shorter alkyl chains, relevant in prodrug design .

Positional Isomerism and Bioactivity

  • 1-Naphthyl vs. 2-Naphthyl Derivatives :
    • 1-Naphthyl derivatives (e.g., this compound) exhibit distinct conjugation patterns compared to 2-naphthyl analogs (e.g., (S)-2-(2-Naphthyl)glycolic acid), affecting UV absorbance and fluorescence properties .
    • Substitution at the 1-position often reduces steric hindrance in planar reactions (e.g., cycloadditions) compared to 2-position derivatives .

Biological Activity

Ethyl 2-methyl-1-naphthoylformate (C15H14O3) is an organic compound with notable applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its structure features a naphthalene ring, which is known for its biological activity, including anti-inflammatory and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 33656-65-4
  • SMILES Notation : CCOC(=O)c1cccc2c1c(ccc2C)C(=O)OCC

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM)
MCF-725.4
A54930.1
HT-2922.7

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against clinical isolates of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies, highlighting its potential role in combating antibiotic resistance.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema and levels of inflammatory markers, reinforcing the compound's therapeutic potential in inflammatory diseases.

Q & A

Q. What are the recommended laboratory synthesis protocols for Ethyl 2-methyl-1-naphthoylformate?

this compound can be synthesized via condensation reactions involving naphthoylformate derivatives. A validated method includes refluxing equimolar amounts of ethyl chloroacetate and substituted naphthol derivatives (e.g., 2-hydroxy-1-naphthonitrile) in dry acetonitrile with anhydrous potassium carbonate as a catalyst. Post-reaction purification involves vacuum evaporation and column chromatography to isolate the product .

Reaction Parameter Condition
SolventDry acetonitrile
CatalystK₂CO₃
TemperatureReflux (~82°C)
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and ester functionality.
  • FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations.
  • X-ray crystallography : Resolves molecular geometry and crystal packing, as demonstrated for analogous naphtho[2,1-b]furan derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization requires systematic variation of parameters:

  • Catalyst loading : Test K₂CO₃ concentrations (0.5–2.0 eq.) to balance reactivity and side reactions.
  • Solvent polarity : Compare acetonitrile with DMF or THF to assess dielectric effects on reaction kinetics.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. What methodologies address contradictions in toxicological data for naphthalene-derived compounds?

Discrepancies in toxicity studies (e.g., hepatic vs. renal effects) can be resolved through:

  • Retrospective cohort analysis : Review historical exposure data to identify confounding variables (e.g., dose-response thresholds) .
  • Meta-analysis : Aggregate results from independent studies to assess statistical significance of observed effects .
Health Outcome Key Endpoints Model System
Hepatic EffectsALT/AST levels, histopathologyRat hepatocytes
Renal EffectsBUN, creatinine clearanceMouse proximal tubule cells

Q. How to design a toxicological study evaluating metabolic pathways of this compound?

  • Experimental Design :
  • In vitro : Use hepatic microsomes (human/rat) to identify cytochrome P450-mediated metabolites via LC-MS/MS.
  • In vivo : Administer radiolabeled compound to track excretion routes (urine vs. feces) and bioaccumulation .
    • Data Analysis : Apply kinetic modeling (e.g., Michaelis-Menten) to quantify metabolic turnover rates.

Data Contradiction Analysis

Q. What statistical approaches reconcile conflicting results in environmental persistence studies?

  • Multivariate regression : Correlate degradation rates with environmental variables (pH, temperature, microbial activity).
  • Sensitivity analysis : Identify outlier datasets or methodological biases (e.g., inconsistent biomonitoring protocols) .

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